Fmoc-a-cyclopropyl-Ala-OH

Overview

Description

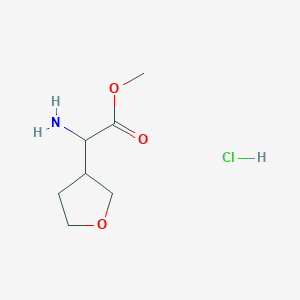

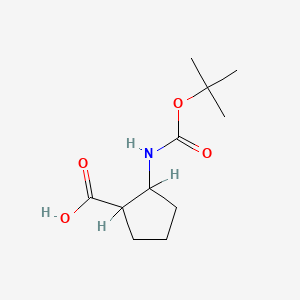

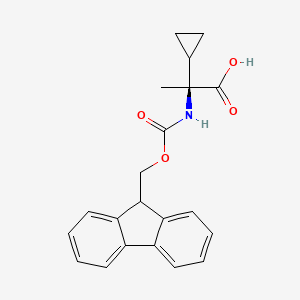

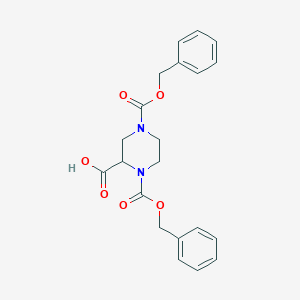

“Fmoc-a-cyclopropyl-Ala-OH” is a derivative of the amino acid alanine . It is a compound used in peptide synthesis, particularly in the Fmoc/tBu approach . The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is base-labile and commonly used in organic synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of “Fmoc-a-cyclopropyl-Ala-OH” is C21H21NO4 . The structure of the compound includes the Fmoc protecting group and the alanine amino acid, with a cyclopropyl group attached to the alpha carbon of alanine .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .Physical And Chemical Properties Analysis

“Fmoc-a-cyclopropyl-Ala-OH” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Hydrogel Formation

Fmoc-a-cyclopropyl-Ala-OH, like other Fmoc-dipeptides, can self-assemble in aqueous media to form biofunctional hydrogel materials . These hydrogels are formed through the creation of supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

Fabrication of Biofunctional Materials

The self-assembly of peptide derivatives like Fmoc-a-cyclopropyl-Ala-OH can be used to fabricate various biofunctional materials . These materials have potential applications in biomedical engineering, drug delivery, and tissue engineering .

Formation of Supramolecular Nanostructures

Fmoc-a-cyclopropyl-Ala-OH can self-assemble to form supramolecular nanostructures . These nanostructures can be used in the development of nanotechnology-based applications, including nanomedicine and nanoelectronics .

Solvent-Controlled Self-Assembly

The self-assembly of Fmoc-a-cyclopropyl-Ala-OH can be controlled by varying the solvent . This allows for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Peptide Synthesis

Fmoc-a-cyclopropyl-Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

Formation of Amyloid Fibrils

Fmoc-a-cyclopropyl-Ala-OH can form fibrillary structures that are extremely similar to amyloid fibrils . This property can be used in the study of diseases related to amyloid fibrils, such as Alzheimer’s disease .

Mechanism of Action

Target of Action

Fmoc-a-cyclopropyl-Ala-OH is a derivative of the amino acid alanine, with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) group . The primary targets of this compound are likely to be proteins or peptides that interact with alanine residues. The Fmoc group serves as a protecting group for the amino acid during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-a-cyclopropyl-Ala-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making it a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the alanine residue to participate in peptide bond formation .

Biochemical Pathways

Fmoc-a-cyclopropyl-Ala-OH is commonly used as a building block in the preparation of triazolopeptides and azapeptides, and in the synthesis of bis-cationic porphyrin peptides . It can also be used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination . These processes involve various biochemical pathways, including peptide synthesis and post-translational modifications.

Result of Action

The molecular and cellular effects of Fmoc-a-cyclopropyl-Ala-OH are largely dependent on the specific peptides or proteins it is incorporated into. As a building block in peptide synthesis, it can contribute to the structural and functional diversity of the resulting peptides .

Action Environment

The action, efficacy, and stability of Fmoc-a-cyclopropyl-Ala-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and hence the compound’s action . Additionally, factors such as temperature and solvent can also impact the peptide synthesis process involving Fmoc-a-cyclopropyl-Ala-OH .

properties

IUPAC Name |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCIRABWAINIK-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-a-cyclopropyl-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)